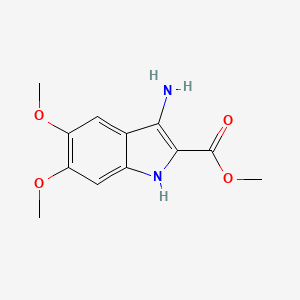

![molecular formula C15H11Cl2NO4S B2824434 2-chloro-5-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic acid CAS No. 1281688-95-6](/img/structure/B2824434.png)

2-chloro-5-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a benzoic acid derivative with a sulfonylamino group and a 4-chlorophenyl ethenyl group attached. Benzoic acid derivatives are commonly used in organic synthesis and can have various applications depending on their functional groups .

Molecular Structure Analysis

The molecular structure would be based on the benzoic acid backbone, with the sulfonylamino group likely providing significant polarity and potential for hydrogen bonding. The ethenyl group could provide some degree of conformational rigidity .Chemical Reactions Analysis

As a benzoic acid derivative, this compound would likely undergo reactions typical of carboxylic acids, such as esterification. The sulfonylamino group might also be reactive under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make it acidic, and the sulfonylamino group could enhance its water solubility .Scientific Research Applications

Synthesis and Polymer Applications

- Polymer Derivatives for Proton Exchange Membranes : High molecular weight poly(2,5-benzophenone) derivatives, synthesized through nickel-catalyzed coupling polymerization, show promise for use in proton exchange membranes. These polymers, upon sulfonation, demonstrate significant proton conductivity, indicating potential applications in fuel cell technology (Ghassemi & McGrath, 2004).

Environmental Degradation and Treatment

- Degradation of Benzophenone Derivatives : The study on the transformation mechanism of benzophenone-4 in chlorination disinfection processes reveals insights into environmental pathways and degradation products, which can guide water treatment and pollution mitigation strategies (Xiao et al., 2013).

Biochemical Research and Development

- Sulfonylureas and Benzoic Acid Derivatives in Hypoglycemic Activity : Research into [(acylamino)ethyl]benzoic acids demonstrates the hypoglycemic activity linked to binding at insulin-releasing receptor sites, offering insights into diabetes treatment options (Brown & Foubister, 1984).

Antimicrobial Applications

- Antimicrobial Activity of Thioureides : Thioureides derived from 2-(4-chlorophenoxymethyl)-benzoic acid show selective and effective antimicrobial properties against various microbial strains, highlighting their potential as antimicrobial agents, especially for multidrug-resistant infections (Limban et al., 2008).

Analytical and Detection Tools

- Fluorescent Molecular Probes : The synthesis and spectral properties of fluorescent solvatochromic dyes derived from 2,5-diphenyloxazoles, including those with sulfonyl groups, offer a basis for developing ultrasensitive fluorescent probes for biological studies (Diwu et al., 1997).

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-chloro-5-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2NO4S/c16-11-3-1-10(2-4-11)7-8-23(21,22)18-12-5-6-14(17)13(9-12)15(19)20/h1-9,18H,(H,19,20)/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKKDYJVTTUXDNL-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CS(=O)(=O)NC2=CC(=C(C=C2)Cl)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/S(=O)(=O)NC2=CC(=C(C=C2)Cl)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-[2-(4-chlorophenyl)ethenesulfonamido]benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2824353.png)

![2-{[(4-Acetylphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B2824354.png)

![1-(tert-butyl)-4-(1-(4-(2-methoxyphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2824356.png)

![ethyl 4-[({[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2824357.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-cyanobenzamide](/img/structure/B2824367.png)

![(3-Fluoro-4-methoxyphenyl)-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2824372.png)

![3-amino-6-(4-chlorophenyl)-4-(furan-2-yl)-N-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2824374.png)